
afatinib N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Afatinib N-oxide is a derivative of afatinib, a well-known epidermal growth factor receptor inhibitor. Afatinib itself is an anilino-quinazoline compound that irreversibly inhibits the tyrosine kinase activity of epidermal growth factor receptor, human epidermal growth factor receptor 2, and human epidermal growth factor receptor 4. This compound is formed as a result of the oxidation of afatinib and is considered an impurity in the synthesis of afatinib .
Métodos De Preparación
The synthesis of afatinib N-oxide involves the oxidation of afatinib. The process typically uses oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at a specific temperature to ensure the formation of the N-oxide derivative .
the controlled synthesis of afatinib itself involves a series of reactions, including nitro-reduction, amidation, and salification, which are optimized to minimize the formation of impurities like this compound .
Análisis De Reacciones Químicas
Afatinib N-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other oxidized derivatives.
Reduction: Reduction of this compound can revert it back to afatinib.
Substitution: The N-oxide group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Afatinib N-oxide is primarily studied as an impurity in the synthesis of afatinib. Its presence and formation are important for understanding the stability and degradation pathways of afatinib. Research on this compound helps in optimizing the synthesis process of afatinib to minimize impurities and improve the overall yield and quality of the final product .
In the field of medicinal chemistry, studying the impurities and degradation products of pharmaceutical compounds like afatinib is crucial for ensuring the safety and efficacy of the drug. This compound, being an impurity, provides insights into the chemical behavior of afatinib under various conditions .
Mecanismo De Acción
The mechanism of action of afatinib N-oxide is not well-studied, as it is primarily considered an impurity. afatinib itself exerts its effects by covalently binding to the kinase domains of epidermal growth factor receptor, human epidermal growth factor receptor 2, and human epidermal growth factor receptor 4. This binding results in the irreversible inhibition of tyrosine kinase autophosphorylation, thereby blocking the downstream signaling pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Afatinib N-oxide can be compared with other similar compounds, such as:
Afatinib: The parent compound, which is a potent and selective irreversible inhibitor of the epidermal growth factor receptor family.
Erlotinib: Another epidermal growth factor receptor inhibitor that is used in the treatment of non-small cell lung cancer.
This compound is unique in that it is an oxidized derivative of afatinib and is primarily studied as an impurity. Its presence and formation are important for understanding the stability and degradation pathways of afatinib, which is not the case for erlotinib and gefitinib .
Propiedades
Número CAS |
2413212-11-8 |
|---|---|
Fórmula molecular |
C24H25ClFN5O4 |
Peso molecular |
501.9 g/mol |
Nombre IUPAC |
(E)-4-[[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]amino]-N,N-dimethyl-4-oxobut-2-en-1-amine oxide |
InChI |
InChI=1S/C24H25ClFN5O4/c1-31(2,33)8-3-4-23(32)30-21-11-17-20(12-22(21)35-16-7-9-34-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m0/s1 |
Clave InChI |
IABSYXLQTGEUIV-CWDCEQMOSA-N |
SMILES isomérico |
C[N+](C)(C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4)[O-] |
SMILES canónico |
C[N+](C)(CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



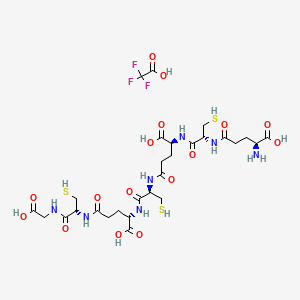
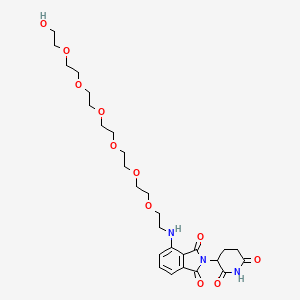

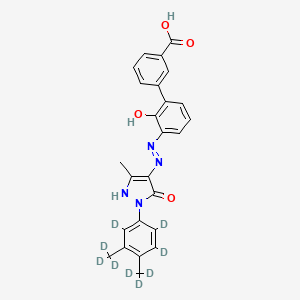


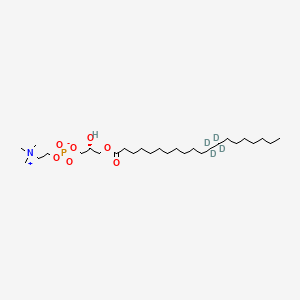
![[D-Asn5]-Oxytocin](/img/structure/B12421045.png)
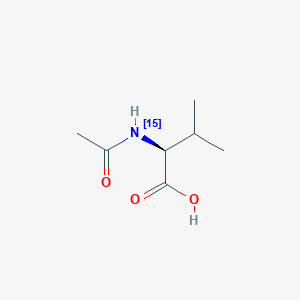



![5-[[3-(Trideuteriomethoxy)-4-[[4-(trideuteriomethoxy)phenyl]methoxy]phenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B12421085.png)
